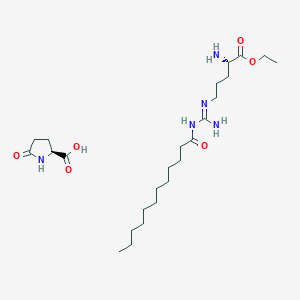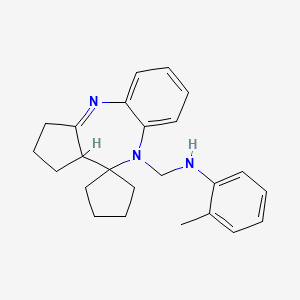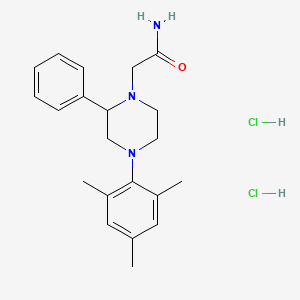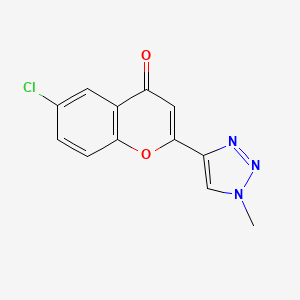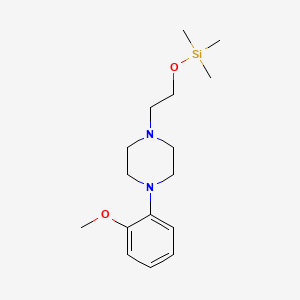
Manganese monomaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese monomaleate is an organometallic compound that features manganese as its central metal atom coordinated with maleate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese monomaleate can be synthesized through several methods, including:
Direct Reaction: Manganese salts such as manganese(II) chloride or manganese(II) acetate can react with maleic acid under controlled conditions to form this compound.
Sol-Gel Method: This involves the hydrolysis and polycondensation of manganese alkoxides in the presence of maleic acid.
Hydrothermal Synthesis: This method uses high temperature and pressure to facilitate the reaction between manganese salts and maleic acid in an aqueous medium.
Industrial Production Methods: The industrial production of this compound typically involves the direct reaction method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where manganese salts and maleic acid are mixed in stoichiometric ratios, followed by purification processes to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the manganese center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the maleate ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use solvents like dichloromethane or tetrahydrofuran under inert atmosphere conditions.
Major Products:
Oxidation: Higher oxidation state manganese compounds.
Reduction: Lower oxidation state manganese compounds.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Manganese monomaleate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing into its use as a contrast agent in magnetic resonance imaging (MRI) and its potential therapeutic effects.
Industry: this compound is used in the production of advanced materials, including polymers and nanocomposites.
Mécanisme D'action
The mechanism by which manganese monomaleate exerts its effects involves the interaction of the manganese center with various molecular targets. In catalytic applications, the manganese center can facilitate electron transfer processes, thereby accelerating chemical reactions. In biological systems, this compound can interact with enzymes, altering their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Manganese Dioxide (MnO₂): Used in batteries and as a catalyst.
Manganese(II) Sulfate (MnSO₄): Commonly used in fertilizers and as a dietary supplement.
Potassium Permanganate (KMnO₄): A strong oxidizing agent used in water treatment and disinfection.
Uniqueness: Manganese monomaleate is unique due to its specific coordination with maleate ligands, which imparts distinct chemical properties and reactivity. Unlike manganese dioxide or potassium permanganate, this compound can participate in both oxidation and reduction reactions, making it versatile for various applications.
Propriétés
Numéro CAS |
87098-13-3 |
|---|---|
Formule moléculaire |
C4H2MnO4 |
Poids moléculaire |
168.99 g/mol |
Nom IUPAC |
(Z)-but-2-enedioate;manganese(2+) |
InChI |
InChI=1S/C4H4O4.Mn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |
Clé InChI |
PCDVXBKFEVKXMQ-ODZAUARKSA-L |
SMILES isomérique |
C(=C\C(=O)[O-])\C(=O)[O-].[Mn+2] |
SMILES canonique |
C(=CC(=O)[O-])C(=O)[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



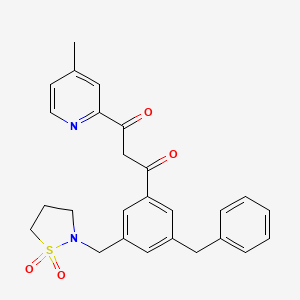
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)

